molecular formula C28H48O5 B12311886 3,7,12-Trihydroxycholestane-5-carboxylic acid

3,7,12-Trihydroxycholestane-5-carboxylic acid

Cat. No.: B12311886
M. Wt: 464.7 g/mol
InChI Key: JIFNDZCDNLFAKC-UHFFFAOYSA-N
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Description

Cholestan-26-oic acid, 3,7,12-trihydroxy-, (3a,5b,7a,12a,25R)- is a bile acid derivative. Bile acids are steroid acids found predominantly in the bile of mammals. This compound is an intermediate in bile acid biosynthesis and plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholestan-26-oic acid, 3,7,12-trihydroxy-, (3a,5b,7a,12a,25R)- involves multiple steps. One common method includes the oxidation of 5 beta-cholestane-3 alpha,7 alpha,12 alpha,27-tetrol into the desired product. This reaction typically requires specific oxidizing agents and controlled conditions to ensure the correct stereochemistry is maintained .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources, such as bile. The process includes heating the bile, followed by crystallization and purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Cholestan-26-oic acid, 3,7,12-trihydroxy-, (3a,5b,7a,12a,25R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pH to ensure the desired product is obtained .

Major Products Formed

Major products formed from these reactions include other bile acid derivatives, which are essential for various biological functions, including the emulsification of dietary fats .

Scientific Research Applications

Cholestan-26-oic acid, 3,7,12-trihydroxy-, (3a,5b,7a,12a,25R)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex steroid compounds.

    Biology: Studied for its role in bile acid metabolism and its effects on lipid digestion.

    Medicine: Investigated for its potential therapeutic effects in treating liver diseases and disorders related to bile acid metabolism.

    Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways involved in bile acid metabolism. It binds to bile acid receptors in the liver and intestines, regulating the synthesis and secretion of bile acids. This interaction helps maintain cholesterol homeostasis and supports the digestion and absorption of dietary fats .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cholestan-26-oic acid, 3,7,12-trihydroxy-, (3a,5b,7a,12a,25R)- is unique due to its specific stereochemistry, which influences its biological activity and interactions with bile acid receptors. This distinct configuration makes it a valuable compound for studying bile acid metabolism and developing therapeutic agents .

Properties

Molecular Formula

C28H48O5

Molecular Weight

464.7 g/mol

IUPAC Name

3,7,12-trihydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-5-carboxylic acid

InChI

InChI=1S/C28H48O5/c1-16(2)7-6-8-17(3)19-9-10-20-24-21(13-23(31)27(19,20)5)26(4)12-11-18(29)14-28(26,25(32)33)15-22(24)30/h16-24,29-31H,6-15H2,1-5H3,(H,32,33)

InChI Key

JIFNDZCDNLFAKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4(C3(CCC(C4)O)C)C(=O)O)O)O)C

Origin of Product

United States

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